n-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxamide
Description
N-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxamide is a fluorinated pyrrolidine derivative characterized by a carboxamide core substituted with a 2-fluorobenzyl group and a methyl group. The 2-fluorobenzyl moiety introduces steric and electronic effects that influence solubility, metabolic stability, and receptor binding compared to non-fluorinated analogs.
Properties
Molecular Formula |
C13H17FN2O |
|---|---|
Molecular Weight |
236.28 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-methylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H17FN2O/c1-16(13(17)10-6-7-15-8-10)9-11-4-2-3-5-12(11)14/h2-5,10,15H,6-9H2,1H3 |
InChI Key |
XNWJJXXQMSVIPK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxamide typically involves the reaction of 2-fluorobenzylamine with N-methylpyrrolidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
N-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group is known to enhance the compound’s ability to cross biological membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares N-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxamide with three analogs, focusing on structural variations, physicochemical properties, and functional implications.
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide
- Structural Differences: The analog replaces the methyl group on the pyrrolidine nitrogen with a 4-methoxybenzyl substituent. An additional 2-(2-fluoroanilino)-2-oxoethoxy group is attached to the phenyl ring .
- Physicochemical Impact: The methoxybenzyl group increases molecular weight (average mass: ~493.5 g/mol vs. ~264.3 g/mol for the target compound) and lipophilicity (logP increases by ~1.5 units).
- Functional Implications :
- The bulkier substituent likely reduces blood-brain barrier permeability compared to the smaller methyl group in the target compound.
N-(2-Methoxybenzyl)-Substituted NBOMe Compounds
- Structural Differences :
- Analytical Differentiation: Mass spectrometry fragmentation patterns distinguish fluorinated vs. methoxylated analogs. The N-(2-fluorobenzyl) group generates a diagnostic C₇H₆F⁺ fragment (m/z = 109.0448), whereas the N-(2-methoxybenzyl) group produces C₈H₉O⁺ (m/z = 121.0648) .
- Pharmacological Impact: Fluorination enhances receptor binding selectivity (e.g., serotonin 5-HT₂A) compared to methoxy groups, which are associated with hallucinogenic activity in NBOMe compounds.
Fluorinated Chromen-4-one Derivatives
- Structural Differences :
- Functional Contrast :
- The chromen-4-one scaffold confers distinct pharmacokinetic properties (e.g., improved metabolic stability due to aromatic fluorine) but lacks the pyrrolidine carboxamide’s conformational flexibility.
- The target compound’s pyrrolidine ring may enhance solubility in polar solvents compared to the rigid chromen system.
Research Findings and Implications
- Fluorine Effects: Fluorination at the benzyl position enhances metabolic stability and receptor affinity compared to methoxy or non-halogenated analogs .
- Structural Flexibility : Pyrrolidine carboxamides exhibit better solubility and conformational adaptability than rigid chromen derivatives, making them more suitable for central nervous system targets .
- Analytical Utility : The C₇H₆F⁺ fragment is a critical marker for distinguishing fluorobenzyl-substituted compounds in forensic and pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
